N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(20-9-10-21(25-24-20)26-11-3-4-12-26)23-17-7-8-19-16(14-17)13-15-5-1-2-6-18(15)19/h1-2,5-10,14H,3-4,11-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMGZIUTOIKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings.
Compound Overview
Chemical Structure:
The compound features a fluorenyl moiety linked to a pyridazine ring with a carboxamide functional group, which is significant for its biological interactions. Its structural formula can be represented as follows:
Molecular Weight: Approximately 304.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent functionalization to introduce the fluorenyl and pyrrolidinyl groups. The following general steps are involved:
- Formation of Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Fluorenyl Moiety: The fluorenyl group is added via electrophilic aromatic substitution.
- Carboxamide Formation: The final step involves converting an amine or amide precursor into the desired carboxamide through acylation.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit key pathways in cancer cell proliferation. A notable study demonstrated that certain pyridazine derivatives effectively inhibited tumor growth in xenograft models, suggesting potential for further development in oncology therapeutics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, it may act as a competitive inhibitor for enzymes involved in cancer metabolism, akin to other pyridazine derivatives that target the Jak/Stat signaling pathway .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar compounds have shown efficacy against bacterial strains by disrupting cell membrane integrity, leading to cell lysis .
Case Studies
The proposed mechanism of action for this compound includes:
- Enzyme Binding: The carboxamide group mimics natural substrates, allowing for competitive inhibition of target enzymes.
- Intercalation: The fluorenyl moiety may facilitate binding to DNA or RNA structures, disrupting replication processes in pathogenic organisms.
- Cell Membrane Interaction: Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Effects
- Fluorine and Lipophilicity : While (R)-IPMICF16 uses fluorine atoms to improve blood-brain barrier penetration for PET imaging , the target compound’s fluorenyl group may prioritize membrane permeability over CNS targeting.
- Deuteration and Stability : The deuterated methyl group in the compound from highlights a strategy to slow metabolism, a feature absent in the target molecule.
- Morpholinyl and Solubility : Morpholine-containing derivatives () improve aqueous solubility via hydrogen bonding , whereas the target compound’s pyrrolidine may limit this.
Q & A
Basic: What are the key synthetic strategies for preparing N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyridazine Core Functionalization : Introduce the pyrrolidine moiety at the 6-position via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Amide Bond Formation : Couple the pyridazine-3-carboxylic acid derivative with the 9H-fluoren-2-amine using coupling agents like HATU or EDCI in anhydrous DMF .
Protection/Deprotection : Fluorenyl groups may require protection (e.g., Fmoc) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
Critical Considerations : Optimize reaction temperatures (e.g., 60–90°C for amidation) and monitor purity via TLC or HPLC at each step .
Advanced: How can researchers address contradictory data in the compound’s inhibitory activity across different kinase assays?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentrations, pH) or off-target effects. To resolve this:
- Orthogonal Assays : Validate results using biochemical (e.g., radiometric) and cell-based assays (e.g., Western blotting for phosphorylation) .
- Control Experiments : Include known kinase inhibitors (e.g., staurosporine) and assess compound stability under assay conditions .
- Structural Analysis : Perform molecular docking to compare binding modes across kinases, identifying residues critical for selectivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyridazine ring substitution pattern and fluorenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities (e.g., unreacted starting materials) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced: What computational approaches predict the compound’s binding affinity to adenosine A₂A receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with the receptor’s active site, focusing on hydrogen bonding with Asn253 and hydrophobic contacts with Phe168 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energies, comparing results with experimental IC₅₀ values .
Basic: How should researchers purify this compound to achieve >95% HPLC purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts .
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C for crystal formation .
- Prep-HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, and DMSO (≤10% v/v) .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Light Sensitivity : Conduct photostability testing under ICH Q1B guidelines (exposure to 1.2 million lux-hours) .
- pH Stability : Assess degradation kinetics in buffers (pH 1–9) using UPLC-MS to identify hydrolysis-prone sites .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target binding .
- Fluorenyl Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 9H-fluoren-2-yl position to modulate π-π interactions .
- Bioisosteric Replacement : Substitute the pyridazine ring with pyrimidine or triazine to evaluate scaffold flexibility .
Basic: What in vitro assays are suitable for preliminary evaluation of its anticancer activity?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry .
- Target Engagement : Quantify inhibition of specific kinases (e.g., EGFR, BRAF) using ADP-Glo™ kinase assays .
Advanced: How do researchers validate off-target effects using chemoproteomic profiling?
Methodological Answer:
- Activity-Based Protein Profiling (ABPP) : Incubate the compound with cell lysates and a broad-spectrum probe (e.g., desthiobiotin-ATP) to capture interacting proteins .
- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads, followed by LC-MS/MS identification .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
